molecular formula C13H18N2O B8480776 (S)-N-benzylpiperidine-2-carboxamide

(S)-N-benzylpiperidine-2-carboxamide

Cat. No.: B8480776
M. Wt: 218.29 g/mol
InChI Key: RUIZRCVLYKKMLD-LBPRGKRZSA-N
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Description

(S)-N-Benzylpiperidine-2-carboxamide is a chiral piperidine derivative featuring a benzyl group attached to the nitrogen atom and a carboxamide group at the 2-position of the piperidine ring. Piperidine-based compounds are widely studied for their pharmacological relevance, including applications in central nervous system (CNS) modulation, enzyme inhibition, and receptor binding . The stereochemistry (S-configuration) may influence its biological activity and pharmacokinetic profile, as seen in related chiral molecules .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(2S)-N-benzylpiperidine-2-carboxamide

InChI

InChI=1S/C13H18N2O/c16-13(12-8-4-5-9-14-12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12,14H,4-5,8-10H2,(H,15,16)/t12-/m0/s1

InChI Key

RUIZRCVLYKKMLD-LBPRGKRZSA-N

Isomeric SMILES

C1CCN[C@@H](C1)C(=O)NCC2=CC=CC=C2

Canonical SMILES

C1CCNC(C1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares (S)-N-benzylpiperidine-2-carboxamide to structurally related compounds, focusing on molecular features, synthesis, and functional attributes.

Key Structural Analogs

Key Observations:
  • Substituent Effects : The presence of a benzyl group in this compound likely enhances lipophilicity compared to ester-containing analogs like Methyl N-Cbz-piperidine-2-carboxylate .
  • Stereochemical Influence : The (S)-configuration may confer distinct binding affinities compared to racemic or (R)-configured analogs, as seen in studies of related chiral piperidines .

Reactivity and Functional Group Comparisons

  • Carboxamide vs.
  • Acylation Resistance : Pyridinecarboxamides with bulky N-substituents (e.g., benzyl groups) show resistance to acylation, a trait that may extend to this compound, enhancing metabolic stability .

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